

4-(Trifluoromethylthio)nitrobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Trifluoromethylthio)nitrobenzene
Cat. No.:	B1587131

[Get Quote](#)

An In-depth Technical Guide to **4-(Trifluoromethylthio)nitrobenzene**

Abstract

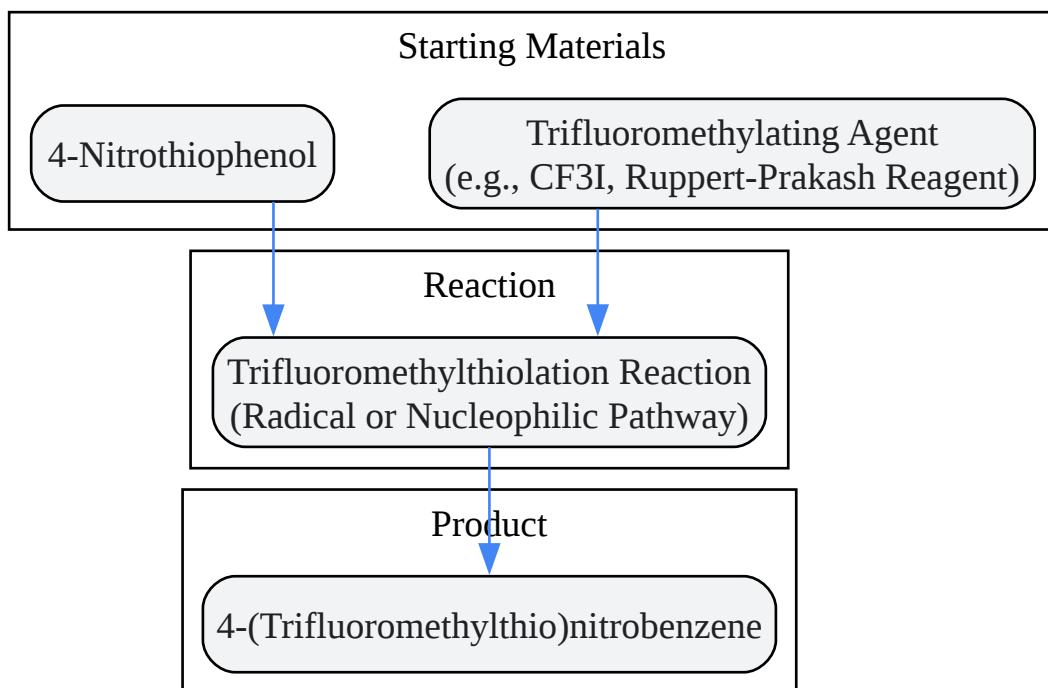
4-(Trifluoromethylthio)nitrobenzene is a critical aromatic intermediate characterized by the presence of two powerful electron-withdrawing groups: a nitro ($-\text{NO}_2$) moiety and a trifluoromethylthio ($-\text{SCF}_3$) group. This unique electronic structure renders the benzene ring highly activated towards specific chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, core reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Physical Properties

4-(Trifluoromethylthio)nitrobenzene, also known as p-nitrophenyl trifluoromethyl sulfide, is a yellow crystalline solid at standard conditions.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	403-66-7	[2] [3]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂ S	[2] [3]
Molecular Weight	223.17 g/mol	[2] [3]
Appearance	Yellow to brown solid	[1] [3]
Melting Point	41-43 °C	[1]
Boiling Point	115 °C (at 20 Torr)	[3]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol and acetone.	[1]
IUPAC Name	1-nitro-4-(trifluoromethylsulfanyl)benzen e	[2]

Spectroscopic Profile


The structural identity of **4-(Trifluoromethylthio)nitrobenzene** is unequivocally confirmed through standard spectroscopic techniques. While specific spectra are instrument-dependent, the expected profile includes:

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: The proton spectrum will display signals in the aromatic region, typically as two distinct doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The strong deshielding effect of the -NO₂ and -SCF₃ groups shifts these signals downfield.
 - ¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, with the carbons directly attached to the electron-withdrawing substituents being significantly deshielded. The carbon of the -CF₃ group will also be observable.[\[2\]](#)

- ^{19}F NMR: This is a crucial technique for fluorine-containing compounds. A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the $-\text{SCF}_3$ group.[2]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis will show a molecular ion peak (M^+) corresponding to its exact mass (222.9915 Da).[2] The fragmentation pattern will be consistent with the loss of groups like $-\text{NO}_2$, $-\text{F}$, and $-\text{CF}_3$.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (typically around 1520 cm^{-1} and 1350 cm^{-1} for asymmetric and symmetric stretching, respectively) and C-F bonds of the trifluoromethyl group.

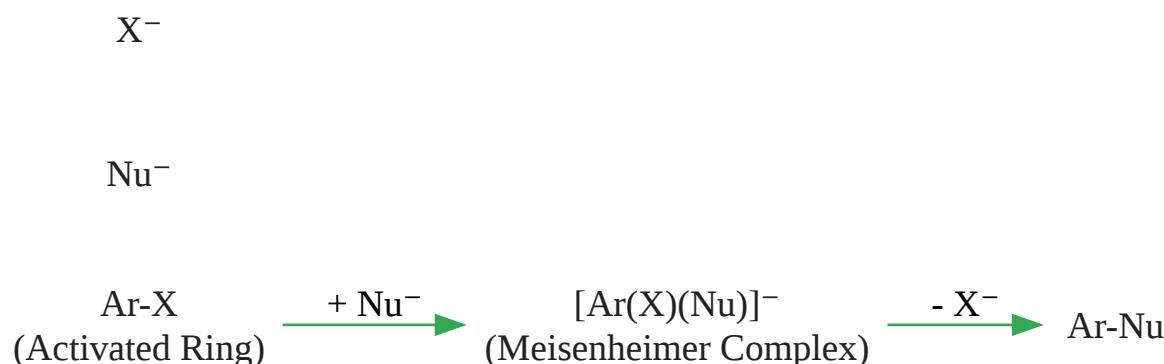
Synthesis and Manufacturing

The synthesis of **4-(Trifluoromethylthio)nitrobenzene** typically involves the trifluoromethylthiolation of an appropriate 4-nitro-substituted benzene precursor. A plausible and efficient laboratory-scale synthesis can be conceptualized from 4-nitrothiophenol.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(Trifluoromethylthio)nitrobenzene**.

This process requires careful control of reaction conditions to achieve high yield and purity, a specialty of fine chemical manufacturers.[4]


Chemical Reactivity and Core Transformations

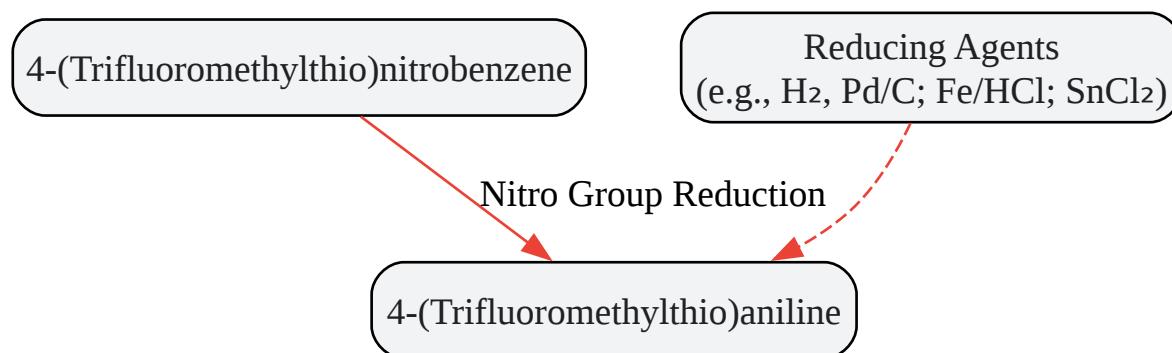
The reactivity of **4-(Trifluoromethylthio)nitrobenzene** is dominated by the powerful electron-withdrawing nature of its substituents. Both the $-\text{NO}_2$ and $-\text{SCF}_3$ groups strongly deactivate the aromatic ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The electron-deficient character of the benzene ring makes it an excellent substrate for Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions. This is particularly true if a suitable leaving group (like a halogen) is present on the ring. Even without a halogen, the activation provided by the $-\text{NO}_2$ and $-\text{SCF}_3$ groups facilitates attack by strong nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an activated carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system and is significantly stabilized by the nitro group's resonance and inductive effects.[5][6]

[Click to download full resolution via product page](#)


Caption: General mechanism for Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$).

Reduction of the Nitro Group

The most significant and widely utilized transformation of **4-(Trifluoromethylthio)nitrobenzene** is the selective reduction of its nitro group to an amine. This reaction yields 4-(Trifluoromethylthio)aniline, a highly valuable intermediate for building more complex molecules, especially in drug discovery.^[3]

The key to this transformation is chemoselectivity—the reduction must occur without affecting the trifluoromethylthio group or the aromatic ring. A variety of reagents and conditions can achieve this with high efficiency.

- **Catalytic Hydrogenation:** This is often the method of choice, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.^[7] It is clean and typically high-yielding.
- **Metal/Acid Reduction:** Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid) are robust and effective for reducing aromatic nitro groups.^{[7][8]}
- **Transfer Hydrogenation:** Reagents like ammonium formate in the presence of a catalyst can also be used as a hydrogen source.
- **Other Reagents:** Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities.^{[7][9]}

[Click to download full resolution via product page](#)

Caption: Key transformation: Reduction to 4-(Trifluoromethylthio)aniline.

Applications in Research and Drug Development

The trifluoromethylthio (-SCF₃) group is considered a "lipophilic electron-withdrawing group" and is of great interest in medicinal chemistry and agrochemical design. Its incorporation into molecules can significantly enhance key properties:

- Improved Lipophilicity: The -SCF₃ group increases the molecule's fat-solubility, which can improve its ability to cross biological membranes and enhance bioavailability.[\[4\]](#)
- Enhanced Metabolic Stability: The C-F bonds are extremely strong, and the -SCF₃ group is resistant to metabolic degradation, which can prolong the active lifetime of a drug in the body.[\[4\]](#)
- Modulation of Binding Affinity: The unique electronic and steric properties of the -SCF₃ group can lead to stronger and more selective binding to biological targets like enzymes and receptors.[\[4\]](#)

Therefore, **4-(Trifluoromethylthio)nitrobenzene**, and its primary derivative 4-(Trifluoromethylthio)aniline, serve as crucial starting materials for synthesizing active pharmaceutical ingredients (APIs) and pesticides where these properties are highly desired.[\[1\]](#)
[\[4\]](#)

Safety and Handling

As a laboratory chemical, **4-(Trifluoromethylthio)nitrobenzene** must be handled with appropriate precautions. Based on available Safety Data Sheets (SDS), the following guidelines are essential:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[\[10\]](#)[\[11\]](#)
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)[\[12\]](#)
- Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition as dust formation can be a hazard.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[\[10\]](#)[\[12\]](#)

- First Aid: In case of contact, flush the affected area (skin or eyes) with copious amounts of water. If inhaled, move the victim to fresh air. Seek medical attention if irritation or symptoms persist.[\[12\]](#)

Conclusion

4-(Trifluoromethylthio)nitrobenzene is a strategically important chemical intermediate whose value lies in the combined activating and modulating effects of its nitro and trifluoromethylthio substituents. Its well-defined reactivity, particularly the selective reduction of the nitro group, provides a reliable pathway to introduce the valuable $-SCF_3$ moiety into advanced molecular scaffolds. This makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries, enabling the development of next-generation drugs and crop protection agents with enhanced efficacy and optimized physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethylthio)nitrobenzene CAS 403-66-7, High Purity & Best Price for Pharmaceutical Applications [nbinnocom.com]
- 2. 4-(Trifluoromethylthio)nitrobenzene | C7H4F3NO2S | CID 4210035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethylthio)nitrobenzene | 403-66-7 [chemicalbook.com]
- 4. nbinnocom [nbinnocom]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
- 12. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [4-(Trifluoromethylthio)nitrobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587131#4-trifluoromethylthio-nitrobenzene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com